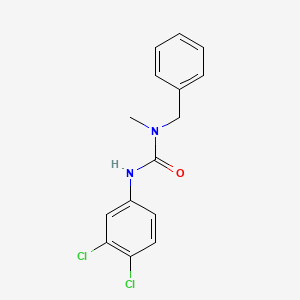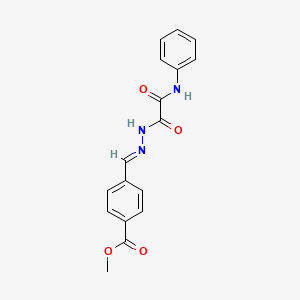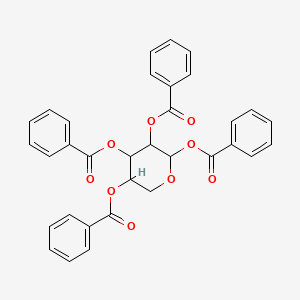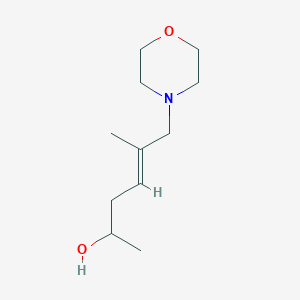
5-Methyl-6-morpholino-4-hexen-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-morpholino-4-hexen-2-OL: is an organic compound with the molecular formula C11H21NO2 It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a hexenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-morpholino-4-hexen-2-OL typically involves the reaction of morpholine with a suitable hexenol precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with 5-methyl-4-hexen-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the compound is typically achieved through distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Methyl-6-morpholino-4-hexen-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Functionalized morpholine derivatives
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-6-morpholino-4-hexen-2-OL is used as an intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its morpholine ring is a common motif in many pharmaceuticals, making it a valuable precursor in drug discovery.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for the development of new therapeutic agents. Research into its biological activity and mechanism of action can lead to the discovery of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-morpholino-4-hexen-2-OL involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
- 3-Methyl-5-hexen-3-ol
- 3-Ethyl-5-hexen-3-ol
- 3,5-Dimethyl-5-hexen-3-ol
- 3-Methyl-1-hexen-3-ol
- 5-Methyl-1-hexen-3-ol
Comparison: 5-Methyl-6-morpholino-4-hexen-2-OL is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to other hexenol derivatives, this compound offers enhanced reactivity and potential for functionalization. Its morpholine ring also provides additional sites for interaction with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
72908-62-4 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
(E)-5-methyl-6-morpholin-4-ylhex-4-en-2-ol |
InChI |
InChI=1S/C11H21NO2/c1-10(3-4-11(2)13)9-12-5-7-14-8-6-12/h3,11,13H,4-9H2,1-2H3/b10-3+ |
Clave InChI |
KTWDFYADAJXZMB-XCVCLJGOSA-N |
SMILES isomérico |
CC(C/C=C(\C)/CN1CCOCC1)O |
SMILES canónico |
CC(CC=C(C)CN1CCOCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




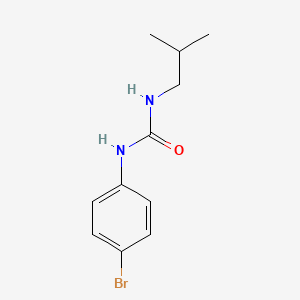

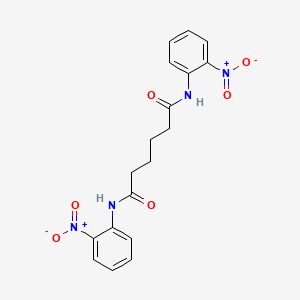

![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)

